N~2~-Hydroxy-L-glutaminylglycine

Description

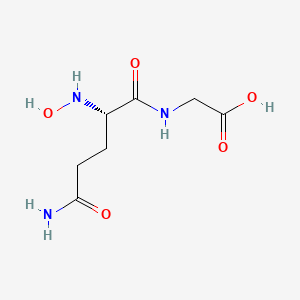

N²-Hydroxy-L-glutaminylglycine is a modified dipeptide featuring a hydroxy group attached to the N² position of the glutaminyl residue, which is conjugated to glycine. The hydroxy group may enhance hydrogen-bonding capacity, influencing solubility and molecular stability compared to non-hydroxylated analogs .

Properties

CAS No. |

656831-35-5 |

|---|---|

Molecular Formula |

C7H13N3O5 |

Molecular Weight |

219.20 g/mol |

IUPAC Name |

2-[[(2S)-5-amino-2-(hydroxyamino)-5-oxopentanoyl]amino]acetic acid |

InChI |

InChI=1S/C7H13N3O5/c8-5(11)2-1-4(10-15)7(14)9-3-6(12)13/h4,10,15H,1-3H2,(H2,8,11)(H,9,14)(H,12,13)/t4-/m0/s1 |

InChI Key |

MYURFZKFMUGECJ-BYPYZUCNSA-N |

Isomeric SMILES |

C(CC(=O)N)[C@@H](C(=O)NCC(=O)O)NO |

Canonical SMILES |

C(CC(=O)N)C(C(=O)NCC(=O)O)NO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

N~2~-Hydroxy-L-glutaminylglycine can be synthesized through enzymatic reactions involving transglutaminase. The typical reaction involves the use of CBZ-L-glutaminylglycine and hydroxylamine as substrates. The reaction is carried out under specific conditions, such as a temperature of 37°C and a pH of 6.0 .

Industrial Production Methods

Industrial production of N2-Hydroxy-L-glutaminylglycine involves the purification of transglutaminase from sources such as bovine liver. The enzyme is then used to catalyze the formation of N2-Hydroxy-L-glutaminylglycine from its substrates. The purification process includes gel filtration and characterization of the enzyme’s activity under various conditions .

Chemical Reactions Analysis

Types of Reactions

N~2~-Hydroxy-L-glutaminylglycine undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in reactions involving N2-Hydroxy-L-glutaminylglycine include hydroxylamine, calcium chloride, and various buffers. The reactions are typically carried out at specific temperatures and pH levels to ensure optimal enzyme activity .

Major Products Formed

The major products formed from reactions involving N2-Hydroxy-L-glutaminylglycine depend on the specific reaction conditions and reagents used. For example, the reaction with hydroxylamine results in the formation of CBZ-Gln-Gly-Hydroxamate .

Scientific Research Applications

Biochemical Research

N2-Hydroxy-L-glutaminylglycine plays a significant role in biochemical studies, particularly in understanding enzyme interactions and metabolic pathways. Its structure allows it to act as a substrate or inhibitor for various enzymes, including transglutaminases.

- Transglutaminase Inhibition : Research indicates that compounds similar to N2-Hydroxy-L-glutaminylglycine can inhibit transglutaminase 2, an enzyme implicated in several diseases such as celiac disease and Huntington's disease. This inhibition can alter protein cross-linking processes, potentially leading to therapeutic applications in treating these conditions .

Therapeutic Applications

The therapeutic potential of N2-Hydroxy-L-glutaminylglycine is being explored in several areas:

- Celiac Disease Treatment : Given its role in modulating transglutaminase activity, N2-Hydroxy-L-glutaminylglycine could be used as a topical agent to reduce the immunogenicity of gluten peptides in the gut, which is crucial for patients with celiac disease .

- Fibrosis and Inflammatory Diseases : The modulation of transglutaminase activity may also have implications for treating fibrotic diseases and other inflammatory conditions where aberrant enzyme activity contributes to pathology .

Case Studies and Research Findings

Several case studies have highlighted the applications of N2-Hydroxy-L-glutaminylglycine:

- Case Study on Transglutaminase Inhibitors : A study demonstrated the efficacy of various dihydroisoxazole-based inhibitors of transglutaminase 2, showcasing how modifications to the structure can enhance selectivity and potency against specific isoforms. This research provides a framework for developing new therapeutics based on compounds like N2-Hydroxy-L-glutaminylglycine .

- Clinical Observations : Observational studies have indicated that patients receiving treatments targeting transglutaminase activity exhibit improved clinical outcomes, suggesting that N2-Hydroxy-L-glutaminylglycine could contribute positively to patient management strategies .

Mechanism of Action

The mechanism of action of N2-Hydroxy-L-glutaminylglycine involves its role as a substrate for transglutaminase enzymes. These enzymes catalyze the transfer of acyl groups and the formation of covalent cross-links between peptide-bound glutaminyl residues and amino groups. This process leads to the modification of proteins and the formation of isopeptide bonds .

Comparison with Similar Compounds

Key Structural Features

The following table compares N²-Hydroxy-L-glutaminylglycine with structurally related compounds:

Functional Differences

- Hydrogen Bonding: The hydroxy group in N²-Hydroxy-L-glutaminylglycine may increase polarity and solubility compared to non-hydroxylated analogs like N-Formylglycine or Phenylpropionylglycine .

- Biological Activity : Unlike L-Cysteinylglycine (a glutathione metabolite), the glutaminyl residue in the target compound might facilitate interactions with glutamine-binding enzymes or transporters .

- Stability : The hydroxy group could reduce susceptibility to enzymatic degradation compared to acetylated or formylated glycine derivatives .

Research Implications and Gaps

- Synthetic Pathways : Further studies are needed to elucidate the synthesis and purification of N²-Hydroxy-L-glutaminylglycine, leveraging methods used for γ-glutamyl peptides .

- Analytical Challenges : Advanced techniques like glycan analysis (e.g., GlycoBase) may aid in characterizing its structural and functional properties .

Biological Activity

N~2~-Hydroxy-L-glutaminylglycine is a compound that has garnered attention for its biological activity, particularly in relation to transglutaminase enzymes. This article delves into its biochemical properties, mechanisms of action, and implications for research and medicine.

Overview of this compound

This compound (C7H13N3O5) serves as a substrate in enzymatic reactions, especially those involving transglutaminases, which are crucial for post-translational modifications of proteins. This compound is synthesized enzymatically and plays a significant role in various biochemical applications, including the synthesis of N-linked neoglycoproteins and the characterization of transglutaminase enzymes.

The primary mode of action for this compound involves its interaction with transglutaminase enzymes. These enzymes facilitate the formation of covalent cross-links between glutamine residues and amino groups in proteins, leading to structural modifications essential for various biological functions. The mechanism can be summarized as follows:

- Enzyme Activation : Transglutaminases are activated by calcium ions and other physiological factors.

- Substrate Binding : this compound binds to the active site of transglutaminase.

- Formation of Isopeptide Bonds : The enzyme catalyzes the acyl transfer reaction, resulting in isopeptide bond formation between glutamine and lysine residues in target proteins .

Biological Functions and Applications

This compound has several notable biological functions:

- Protein Cross-Linking : It enhances the structural integrity of proteins by facilitating cross-linking, which is vital in processes such as wound healing and tissue repair .

- Role in Disease : Aberrant transglutaminase activity has been implicated in various diseases, including celiac disease and fibrotic disorders. In celiac disease, transglutaminase modifies gluten peptides, increasing their immunogenicity in susceptible individuals .

- Research Applications : The compound is utilized in research to study transglutaminase activity and its regulation under different physiological conditions .

Case Study 1: Transglutaminase Activity in Celiac Disease

In a study examining the role of transglutaminase in celiac disease, researchers demonstrated that this compound could serve as a substrate to investigate enzymatic deamidation of gluten peptides. The findings indicated that modified gluten peptides exhibited heightened immunogenicity, which is critical for understanding celiac disease pathogenesis .

Case Study 2: Therapeutic Potential of Transglutaminase Inhibitors

Research exploring inhibitors of transglutaminase, including those based on this compound derivatives, has shown promise in treating fibrotic diseases. In vivo studies indicated that specific inhibitors could effectively modulate transglutaminase activity without significant off-target effects, highlighting potential therapeutic applications .

Table 1: Properties and Applications of this compound

| Property | Description |

|---|---|

| Molecular Formula | C7H13N3O5 |

| Role | Substrate for transglutaminase enzymes |

| Applications | Biochemical synthesis, medical research |

| Related Diseases | Celiac disease, fibrotic disorders |

Table 2: Transglutaminase Enzyme Family and Functions

| Enzyme Type | Function |

|---|---|

| Transglutaminase 1 (TG1) | Keratin cross-linking in epidermis |

| Transglutaminase 2 (TG2) | Modulation of protein function; implicated in diseases |

| Factor XIIIa | Fibrin stabilization during blood coagulation |

Q & A

Q. What are the recommended protocols for synthesizing N²-Hydroxy-L-glutaminylglycine with high purity?

- Methodological Answer : Synthesis typically involves solid-phase peptide synthesis (SPPS) or solution-phase coupling, leveraging hydroxy-glutamine derivatives. For example, N-acetylated dipeptides (e.g., N-Acetyl-L-glycyl-L-glutamine) are synthesized using carbodiimide crosslinkers like EDC/HOBt for amide bond formation, followed by hydroxylation at the N² position . Purification via reverse-phase HPLC (≥95% purity, C18 column, acetonitrile/water gradient) is critical to isolate the target compound.

- Key Parameters :

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₁₂N₂O₅ (estimated) | |

| Purification Method | Reverse-phase HPLC | |

| Yield Optimization | Adjust coupling time (2–24 hr) and temperature (0–25°C) |

Q. How can researchers validate the structural integrity of N²-Hydroxy-L-glutaminylglycine?

- Methodological Answer : Use tandem techniques:

- NMR : ¹H/¹³C NMR to confirm backbone connectivity (e.g., δ 3.8–4.2 ppm for α-protons, δ 1.5–2.5 ppm for glutaminyl side chains) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ ion at m/z 261.29 for C₇H₁₂N₂O₅) .

- FT-IR : Peaks at 1650 cm⁻¹ (amide I) and 1540 cm⁻¹ (amide II) confirm peptide bonds .

Q. What storage conditions ensure the stability of N²-Hydroxy-L-glutaminylglycine?

- Methodological Answer : Store lyophilized powder at -20°C in airtight, light-resistant containers. Stability data for analogous compounds (e.g., N-Formylglycine) suggest degradation under oxidizing conditions or prolonged exposure to humidity (>50% RH). Avoid incompatible materials like strong oxidizers .

Advanced Research Questions

Q. How can contradictory data on the compound’s solubility in aqueous buffers be resolved?

- Methodological Answer : Systematically test solubility across pH (3–9) and ionic strength gradients. For example:

- Buffer Systems : Phosphate-buffered saline (PBS) vs. Tris-HCl.

- Additives : Use co-solvents (≤10% DMSO) or surfactants (e.g., Tween-20) for hydrophobic variants.

Contradictions often arise from impurities or polymorphic forms; validate purity via HPLC and crystallography .

Q. What strategies optimize the compound’s bioavailability in in vitro assays?

- Methodological Answer :

Q. How should researchers address inconsistencies in toxicity profiles across studies?

- Methodological Answer : Conduct dose-response assays (e.g., IC₅₀ determination in multiple cell lines) and compare with structurally related compounds (e.g., L-γ-glutamylglycine). For in vivo studies, adhere to OECD guidelines for acute toxicity testing (e.g., rat LD₅₀ >3 g/kg, as seen in N-Formylglycine) .

Data Analysis and Reproducibility

Q. What statistical methods are recommended for analyzing dose-dependent effects?

- Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism) to fit sigmoidal curves (Hill equation) for EC₅₀/IC₅₀ calculations. Report 95% confidence intervals and validate with ≥3 biological replicates. For small sample sizes (n < 5), use non-parametric tests (Mann-Whitney U) .

Q. How can researchers ensure reproducibility in synthetic yields?

- Methodological Answer :

- Standardize Protocols : Document reaction conditions (temperature, solvent ratios, catalyst batches).

- Quality Control : Implement in-process monitoring (e.g., TLC or inline IR spectroscopy).

- Interlab Validation : Share samples with independent labs for cross-verification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.